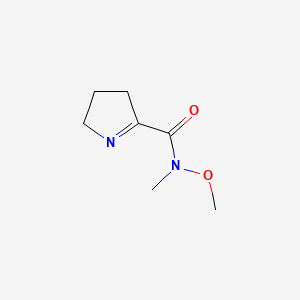
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide: is an organic compound with a unique structure that includes a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydro-2H-pyrrole, which can be obtained through the cyclization of appropriate precursors.
Methoxylation and Methylation: The pyrrole ring is then subjected to methoxylation and methylation reactions. This can be achieved using reagents such as methanol and methyl iodide under basic conditions.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate with an appropriate amide-forming reagent, such as carbonyldiimidazole (CDI) or a similar coupling agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation, methylation, and carboxamide formation steps.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrrole-containing molecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting their activity.
Modulate Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Alter Gene Expression: It can impact gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
N-Methoxy-N-methyl-2H-pyrrole-5-carboxamide: Similar structure but lacks the 3,4-dihydro modification.
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-4-carboxamide: Similar structure with a different position of the carboxamide group.
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
Uniqueness
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide is unique due to its specific combination of functional groups and the 3,4-dihydro modification, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
N-methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-9(11-2)7(10)6-4-3-5-8-6/h3-5H2,1-2H3 |
InChI 键 |
YHVCVYWMUJIMPK-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C1=NCCC1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


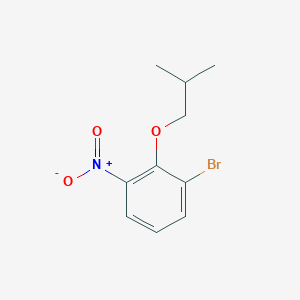
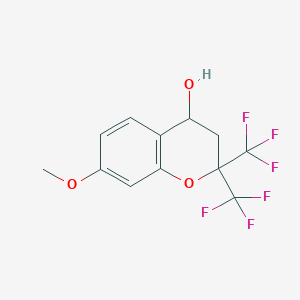



![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
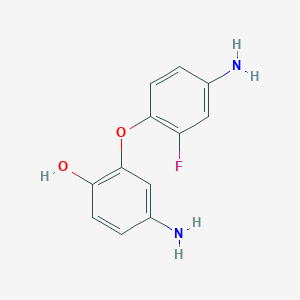
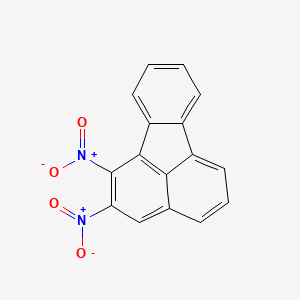

![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
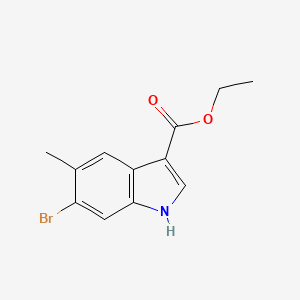
![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)
